4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Overview
Description
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a useful research compound. Its molecular formula is C5H4ClN5 and its molecular weight is 169.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Intermediates : 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological uses (Ogurtsov & Rakitin, 2021).
Pain Treatment : 4-Acylaminopyrazolo[3,4-d]pyrimidines, like compound 9a, show potential as sigma-1 receptor ligands for pain treatment, demonstrating potent antinociceptive properties in mice (Díaz et al., 2017).
Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine have shown potent A1 adenosine receptor affinity. Specific substituents at various positions enhance this affinity (Harden et al., 1991).
Enzyme Inhibition : N-Alkylated pyrazolo[3,4-d]pyrimidine analogs exhibit broad biological activity and inhibit enzymes like acetylcholinesterase and carbonic anhydrase isoforms I and II, suggesting their potential as pharmacological building blocks (Aydin et al., 2021).
Antitumor Activity : Certain 4-substituted pyrazolo[3,4-d]pyrimidine nucleosides exhibit potential antitumor activity, with specific substituents at the 3 position enhancing this activity (Bhat et al., 1981).
Antibacterial Properties : 4-Imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines demonstrate moderate to good antibacterial activities against various pathogenic bacteria, suggesting potential for improvement by substituting large electron-donating groups on 6-phenyl rings (Beyzaei et al., 2017).
Leukemia Treatment : N4-Substituted 4-aminopyrazolo(3,4-d)pyrimidines show moderate to very good growth inhibitory activities against cultured L1210 leukemia and 6410 human leukemic myeloblasts (Hong et al., 1976).
Cancer and 5-Lipoxygenase Inhibition : Novel pyrazolopyrimidines derivatives are being evaluated for their potential as anticancer and anti-5-lipoxygenase agents, displaying promising structure-activity relationships (Rahmouni et al., 2016).
NMR Analysis for Identification : Substituted pyrazolo[3,4-d]pyrimidines-4-amines show complete assignment of spectra by two-dimensional NMR techniques, enabling their identification and potential applications in organic synthesis (Rodrigues et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Pharmacokinetics
Its molecular weight (16957 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
The inhibition of CDK2 by this compound leads to significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-d]pyrimidine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the derivative and the biological context.
Cellular Effects
Some pyrazolo[3,4-d]pyrimidine derivatives have shown promising results against L1210, K562, HL-60 cell lines .
Molecular Mechanism
Some pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, under an inert atmosphere, at 2-8°C to maintain its stability .
Metabolic Pathways
It is known that pyrazolo[3,4-d]pyrimidine derivatives can be synthesized from 2-amino-4,6-dichloropyrimidine-5-formaldehyde .
Properties
IUPAC Name |
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKOHPBJRRSUSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472777 | |
Record name | 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100644-65-3 | |
Record name | 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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